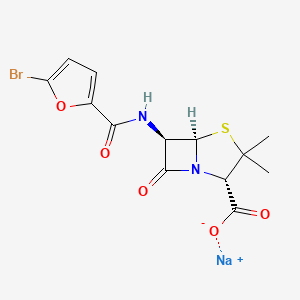
Methyl 2-(3-formylphenyl)benzoate
Descripción general
Descripción
“Methyl 2-(3-formylphenyl)benzoate” is an organic compound with the molecular formula C15H12O3 . It is an ester, a class of compounds known for their diverse range of applications in fields such as pharmaceuticals, polymers, and more .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(3-formylphenyl)benzoate” consists of a benzene ring attached to a formyl group and a benzoate ester group . The exact structure can be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
“Methyl 2-(3-formylphenyl)benzoate” can undergo various chemical reactions. For instance, it can react with Grignard reagents to produce alcohols . It can also participate in trans-esterification reactions to form different esters .Physical And Chemical Properties Analysis
“Methyl 2-(3-formylphenyl)benzoate” is a light yellow liquid with an aromatic odor . It has a molecular weight of 240.25 g/mol . It is soluble in water at 2.1 g/L at 20 °C . It has a flash point of 77 °C , and an autoignition temperature of 518 °C .Aplicaciones Científicas De Investigación
Bioactive Precursor in Organic Synthesis
Methyl 2-(3-formylphenyl)benzoate is known as a bioactive precursor in organic synthesis . It’s a versatile substrate that can be used as a raw material for the preparation of various compounds .
Pharmacological Activities
This compound exhibits a variety of pharmacological activities. It has been found to have antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties .
Preparation of Medical Products
Due to its significant role in organic synthesis, Methyl 2-(3-formylphenyl)benzoate is used as a raw material for the preparation of medical products .
Synthesis of Bioactive Molecules
As an active scaffold, Methyl 2-(3-formylphenyl)benzoate can be considered as a significant structure and an excellent precursor for the search of new bioactive molecules .
Synthesis of Various Derivatives
Methyl 2-(3-formylphenyl)benzoate is a useful starting material that has been used in the synthesis of several important compounds such as biisoquinoline tetradentate ligands, spiro and fused heterocycles, isoquinoline .
Drug Discovery Process
In the drug discovery process, a readily available and easily prepared precursor like Methyl 2-(3-formylphenyl)benzoate is often a preferred choice prior to the synthesis of organic compounds .
Mecanismo De Acción
Target of Action
Methyl 2-(3-formylphenyl)benzoate is a bioactive precursor in organic synthesis of compounds . It is known to interact with several different receptors, making it a significant structure and an excellent precursor for the search of new bioactive molecules .
Mode of Action
The compound consists of ester and formyl functions at vicinal . These are important functional groups which are reactive and suitable towards the formation of new compounds . The compound can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Methyl 2-(3-formylphenyl)benzoate is involved in various biochemical pathways. It is a starting material for the synthesis of various derivatives that are capable of interacting with several different receptors . It is also involved in multistep reactions such as Ugi-reaction and tetrazole photoclick reaction .
Pharmacokinetics
It is known that the compound is a colorless or yellow colored oily liquid and insoluble in water .
Result of Action
The compound is known for its variety of pharmacological activities namely antifungal, antihypertensive anti-cancer, antiulcer, antipsychotic and antiviral properties . It is used as a raw material for the preparation of medical products .
Safety and Hazards
“Methyl 2-(3-formylphenyl)benzoate” is considered hazardous. It is combustible and harmful if swallowed . It is also harmful to aquatic life with long-lasting effects . Safety measures include avoiding ingestion and inhalation, not getting it in eyes or on skin, and keeping away from heat/sparks/open flames/hot surfaces .
Direcciones Futuras
The future directions for “Methyl 2-(3-formylphenyl)benzoate” could involve exploring its potential applications in various fields. For instance, it could be used as a raw material for the preparation of medical products . Additionally, its reactivity with different reagents and its role in various chemical reactions could be further investigated .
Propiedades
IUPAC Name |
methyl 2-(3-formylphenyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-18-15(17)14-8-3-2-7-13(14)12-6-4-5-11(9-12)10-16/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWVKJWDYYBZAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=CC=CC(=C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30572361 | |
| Record name | Methyl 3'-formyl[1,1'-biphenyl]-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30572361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-formylphenyl)benzoate | |
CAS RN |
205823-15-0 | |
| Record name | Methyl 3'-formyl[1,1'-biphenyl]-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30572361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















